

2-Chloro-4-iodopyrimidine solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-iodopyrimidine

Cat. No.: B2910576

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2-Chloro-4-iodopyrimidine**

Authored by: A Senior Application Scientist Abstract

2-Chloro-4-iodopyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.^[1] Its utility as a versatile building block, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes a thorough understanding of its physicochemical properties essential for its effective application.^{[1][2]} This guide provides a comprehensive overview of the solubility and stability of **2-chloro-4-iodopyrimidine**, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for handling and utilizing this important synthetic intermediate.

Core Physicochemical Properties

A foundational understanding of **2-chloro-4-iodopyrimidine** begins with its basic physicochemical properties, which dictate its behavior in various experimental settings. These properties are summarized in the table below.

Property	Value	Source
CAS Number	395082-55-0	[3] [4]
Molecular Formula	C ₄ H ₂ ClIN ₂	[3] [4]
Molecular Weight	240.43 g/mol	[3] [4]
Appearance	White to yellow solid/crystal	[4]
Melting Point	111.3-112.4 °C	[4]
pKa (Predicted)	-2.88 ± 0.20	[4]
Boiling Point (Predicted)	317.8 ± 15.0 °C	[4]
Density (Predicted)	2.187 ± 0.06 g/cm ³	[4]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological assays. The dual halogen substitution on the pyrimidine ring influences its polarity and, consequently, its solubility in various solvent systems.

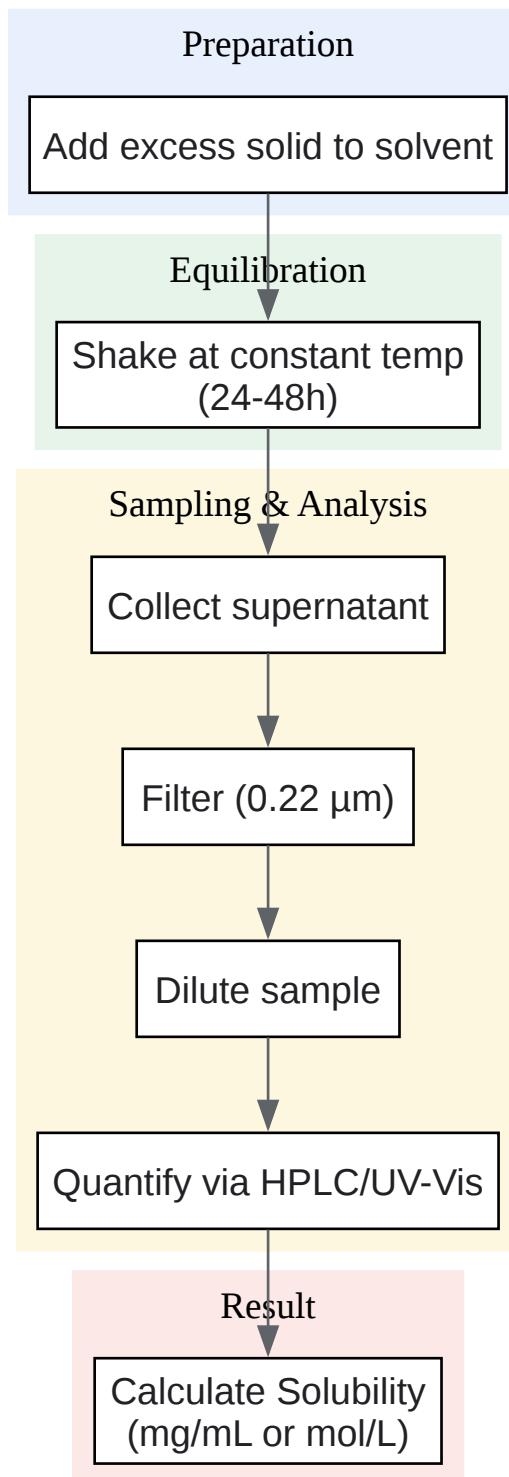
Qualitative Solubility Assessment

Qualitative data from chemical suppliers indicate the general solubility of **2-chloro-4-iodopyrimidine** in common laboratory solvents. This information is crucial for initial experimental design, such as choosing appropriate solvents for reactions or purification.

Solvent	Solubility
Methanol	Soluble
Chloroform	Soluble
Ethyl Acetate	Soluble

This table is compiled from data across multiple sources, including TCI Chemicals and ChemicalBook, which list solubility in these common organic solvents.[\[5\]](#)

Quantitative Solubility Determination: An Experimental Protocol


While qualitative data is useful, quantitative solubility data is often required for applications such as crystallography, formulation development, and kinetic studies. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined, typically by UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

- Preparation: Add an excess of **2-chloro-4-iodopyrimidine** to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, THF). An excess is confirmed by the presence of undissolved solid.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
- Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
- Dilution: Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations of **2-chloro-4-iodopyrimidine**.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative solubility determination.

Stability Profile

Understanding the stability of **2-chloro-4-iodopyrimidine** under various environmental stresses is paramount for ensuring its integrity during storage, handling, and in reaction mixtures. Key factors influencing its stability include temperature, pH, and light.

General Handling and Storage Recommendations

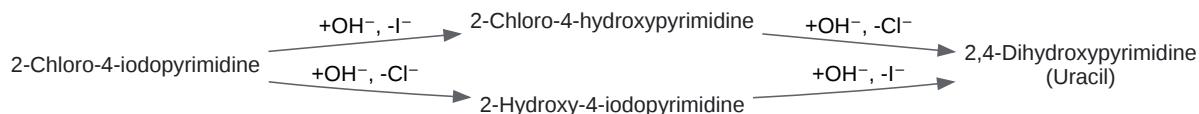
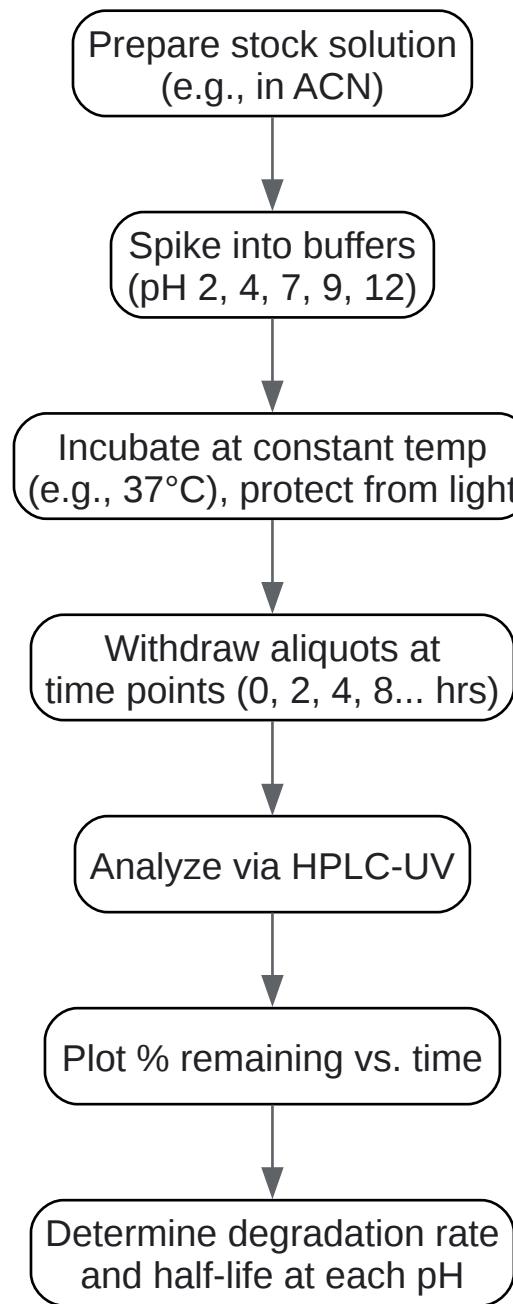
Based on supplier safety data sheets, **2-chloro-4-iodopyrimidine** has known sensitivities.^[5] ^[6] Proper storage is essential to maintain its purity and prevent degradation.

- Temperature: Store refrigerated, typically between 0-10°C.
- Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as the compound is noted to be air-sensitive.^[6]
- Light: The compound is light-sensitive; store in amber vials or in a dark place.^[5]^[6]

Hydrolytic Stability (pH Dependence)

The presence of two halogen atoms on the electron-deficient pyrimidine ring makes the compound susceptible to nucleophilic substitution, particularly by water (hydrolysis). This degradation is often pH-dependent. While specific studies on this compound are not publicly available, related compounds like 2-chloro-2'-deoxyadenosine show markedly increased decomposition at acidic pH.^[7]

Proposed Degradation: At acidic or basic pH, the chloro and iodo groups can be displaced by hydroxide ions to form the corresponding hydroxypyrimidines. The C-Cl bond is generally stronger than the C-I bond, suggesting the iodo group may be more labile.



Experimental Protocol for pH Stability Assessment:

- **Buffer Preparation:** Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
- **Sample Preparation:** Prepare stock solutions of **2-chloro-4-iodopyrimidine** in an organic solvent miscible with water (e.g., acetonitrile). Spike a small volume of the stock solution into

each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent percentage is low (<5%) to minimize its effect.

- Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C). Protect samples from light.
- Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.
- HPLC Analysis: Directly inject the aliquots into a reverse-phase HPLC system with a UV detector. Monitor the peak area of the parent compound (**2-chloro-4-iodopyrimidine**). The appearance of new peaks would indicate degradation products.
- Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This data can be used to determine the degradation rate constant and half-life at each pH.

Workflow for pH Stability Study

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 395082-55-0 | 2-Chloro-4-iodopyrimidine - Moldb [moldb.com]
- 4. 2-chloro-4-iodopyrimidine CAS#: 395082-55-0 [amp.chemicalbook.com]
- 5. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-iodopyrimidine solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2910576#2-chloro-4-iodopyrimidine-solubility-and-stability\]](https://www.benchchem.com/product/b2910576#2-chloro-4-iodopyrimidine-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com